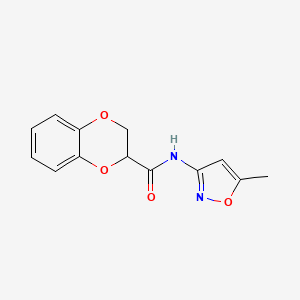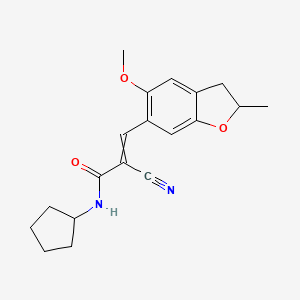![molecular formula C20H18ClN3O2S B2565019 N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 932351-59-2](/img/structure/B2565019.png)
N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, commonly known as CP-690,550, is a small molecule inhibitor of Janus kinase (JAK) enzymes. It was first synthesized in 2003 by Pfizer Inc. and has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrates a comprehensive approach towards creating compounds with potential antibacterial properties. The synthesis begins with 4-chlorophenoxyacetic acid as a precursor, leading to the generation of various N-substituted derivatives. These compounds have been found to exhibit significant antibacterial activity against both Gram-negative and Gram-positive bacteria, and moderate inhibition of α-chymotrypsin enzyme. The study highlights one derivative, in particular, that showed exceptional activity against certain bacterial strains, comparing favorably with the standard ciprofloxacin. Additionally, the derivatives were subject to molecular docking with the α-chymotrypsin enzyme protein, revealing active binding sites and showing a strong correlation with bioactivity data. This research not only underscores the antibacterial potential of these derivatives but also their moderate anti-enzymatic potential, with less cytotoxic compounds being identified through cytotoxicity data (Siddiqui et al., 2014).
Vibrational Spectroscopy and Computational Studies
Another study focused on the characterization of an antiviral active molecule similar in structure to N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, using vibrational signatures via Raman and Fourier transform infrared spectroscopy. Ab initio calculations were performed to explore the geometric equilibrium, inter and intra-molecular hydrogen bond, and harmonic vibrational wavenumbers. This research provided insights into the stereo-electronic interactions leading to stability, confirmed by natural bond orbital analysis and substantiated by vibrational spectral analysis. Additionally, the pharmacokinetic properties were investigated, including adsorption, distribution, metabolism, excretion, and toxicity, with in-silico docking showing inhibition activity against viruses (Jenepha Mary et al., 2022).
Anticancer and Antimicrobial Applications
Synthesis and in vitro anticancer evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles revealed compounds with significant activity against certain cancer cell lines, demonstrating the potential of these derivatives in anticancer applications. One compound, in particular, exhibited the highest activity against CNS cancer subpanels present in Glioblastoma and Gliosarcoma, exerting a cytostatic effect. These findings underscore the potential of N-substituted oxadiazole derivatives in developing anticancer therapies, highlighting the importance of further studies and synthesis of new derivatives with antitumor activity (Zyabrev et al., 2022).
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[4-(3,4-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O2S/c1-13-3-8-17(11-14(13)2)24-10-9-22-19(20(24)26)27-12-18(25)23-16-6-4-15(21)5-7-16/h3-11H,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOHKQONKAPOQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-(3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2564942.png)


![6-Cyclopropyl-2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2564947.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one](/img/structure/B2564950.png)



![2-(methylsulfanyl)-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2564955.png)

